2,5-Thiophenedicarboxylic acid, didecyl ester
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Overview
Description
2,5-Thiophenedicarboxylic acid, didecyl ester is an organic compound derived from 2,5-thiophenedicarboxylic acid. This compound is characterized by the presence of two decyl ester groups attached to the thiophene ring. It is used in various applications due to its unique chemical properties and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-thiophenedicarboxylic acid, didecyl ester typically involves the esterification of 2,5-thiophenedicarboxylic acid with decanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Thiophenedicarboxylic acid, didecyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,5-thiophenedicarboxylic acid.
Reduction: Formation of 2,5-thiophenedicarboxylic alcohol.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
2,5-Thiophenedicarboxylic acid, didecyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-thiophenedicarboxylic acid, didecyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active thiophene dicarboxylic acid, which can then interact with cellular pathways. The thiophene ring can participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenedicarboxylic acid: The parent compound, which lacks the ester groups.
2,5-Thiophenedicarboxylic acid dimethyl ester: Similar structure but with methyl ester groups instead of decyl ester groups.
Uniqueness
2,5-Thiophenedicarboxylic acid, didecyl ester is unique due to its long alkyl chains, which impart hydrophobic properties and influence its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic properties .
Properties
CAS No. |
63097-07-4 |
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Molecular Formula |
C26H44O4S |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
didecyl thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C26H44O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)23-19-20-24(31-23)26(28)30-22-18-16-14-12-10-8-6-4-2/h19-20H,3-18,21-22H2,1-2H3 |
InChI Key |
NTMKBVPOFXAGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(S1)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
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